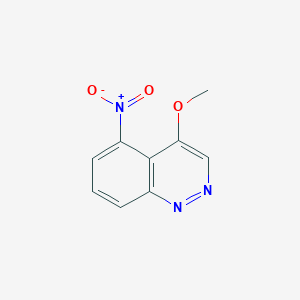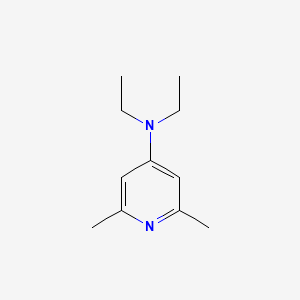
N,N-diethyl-2,6-dimethylpyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-2,6-dimethylpyridin-4-amine: is an organic compound with the molecular formula C11H18N2 It is a derivative of pyridine, characterized by the presence of diethyl and dimethyl groups attached to the nitrogen and carbon atoms of the pyridine ring, respectively
準備方法
Synthetic Routes and Reaction Conditions:
Amination of Halopyridines: One common method involves the amination of 2,6-dimethyl-4-halopyridines with diethylamine.
One-Pot Synthesis: Another method involves the diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid, followed by heating in dimethylformamide.
Industrial Production Methods: Industrial production methods often involve large-scale synthesis using the above-mentioned routes, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the desired scale and application of the compound.
化学反応の分析
Types of Reactions:
Oxidation: N,N-diethyl-2,6-dimethylpyridin-4-amine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, often in the presence of a base.
Major Products:
Oxidation: Products may include pyridine derivatives with oxidized functional groups.
Reduction: Reduced forms of the compound, such as amines.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Chemistry: N,N-diethyl-2,6-dimethylpyridin-4-amine is used as a nucleophilic catalyst in various organic reactions, including esterifications, acylations, and the Baylis-Hillman reaction .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a reagent in the synthesis of biologically active molecules.
Industry: In the industrial sector, it is used in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of N,N-diethyl-2,6-dimethylpyridin-4-amine involves its role as a nucleophilic catalyst. It facilitates various chemical reactions by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific reaction and application.
類似化合物との比較
N,N-dimethyl-4-aminopyridine: Similar in structure but with dimethyl groups instead of diethyl groups.
2,6-dimethyl-4-aminopyridine: Lacks the diethyl groups, making it less sterically hindered.
4-dimethylaminopyridine: A commonly used nucleophilic catalyst with similar applications.
Uniqueness: N,N-diethyl-2,6-dimethylpyridin-4-amine is unique due to the presence of both diethyl and dimethyl groups, which confer distinct steric and electronic properties. These properties make it a versatile catalyst and reagent in various chemical reactions.
特性
分子式 |
C11H18N2 |
|---|---|
分子量 |
178.27 g/mol |
IUPAC名 |
N,N-diethyl-2,6-dimethylpyridin-4-amine |
InChI |
InChI=1S/C11H18N2/c1-5-13(6-2)11-7-9(3)12-10(4)8-11/h7-8H,5-6H2,1-4H3 |
InChIキー |
DAUGTARFQMUTKJ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC(=NC(=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


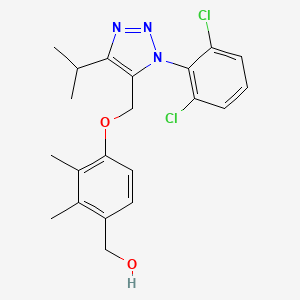
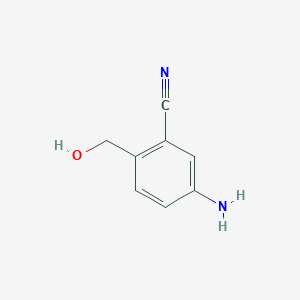

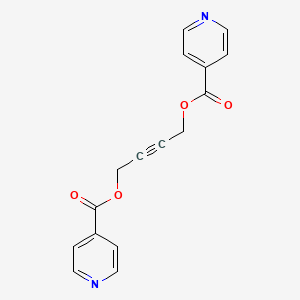
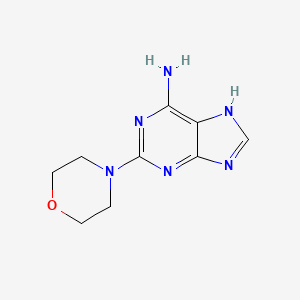
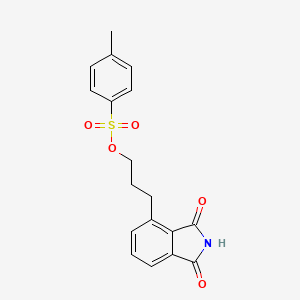
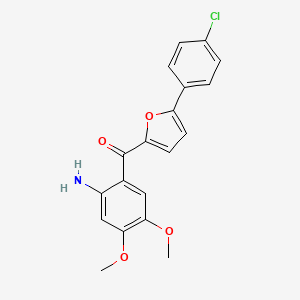
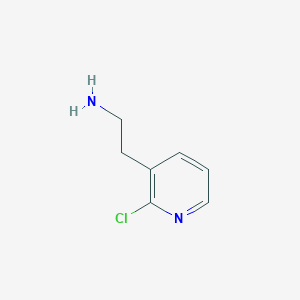
![2-Azabicyclo[2.2.2]octan-5-one](/img/structure/B11764387.png)
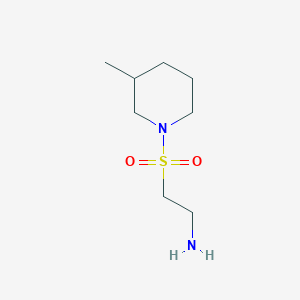
![2-Chloro-4-nitrodibenzo[b,d]furan](/img/structure/B11764398.png)
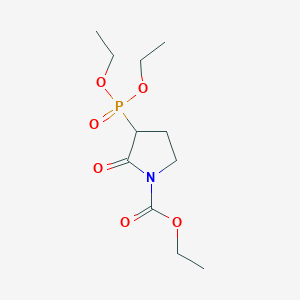
![6-methyl-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B11764414.png)
